Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate is a complex organic compound with a molecular formula of C24H28N2O4
Preparation Methods
The synthesis of Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the phenyl and acetylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate can be compared with similar compounds such as:
- Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
- Ethyl 2-amino-1-(4-butylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
- Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications .
Properties
Molecular Formula |
C24H28N2O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 1-[2-(4-acetylanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N2O4/c1-3-30-23(29)24(20-7-5-4-6-8-20)13-15-26(16-14-24)17-22(28)25-21-11-9-19(10-12-21)18(2)27/h4-12H,3,13-17H2,1-2H3,(H,25,28) |
InChI Key |
WVVICIOKISCJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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